Carbazole D8

Analytical Chemistry Environmental Monitoring Petroleum Geochemistry

Quantifying carbazole in complex matrices with non-deuterated or structurally distinct internal standards introduces systematic errors from matrix effects and extraction variability. Carbazole D8 eliminates these errors through structural identity and a +8 Da isotopic mass offset, ensuring accurate isotope dilution quantification. • 98 atom% D enrichment; co-elutes with native carbazole to compensate for matrix suppression, extraction losses, and instrumental drift • Validated for GC-MS/MS MRM-SIM methods quantifying up to 21 carbazole species in crude oils, seawater, and sediments without prior cleanup • Enables sub-ng/g detection in environmental surveillance and eliminates aromatic proton background in 1H NMR structural studies

Molecular Formula C12H9N
Molecular Weight 175.25 g/mol
CAS No. 38537-24-5
Cat. No. B1428729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazole D8
CAS38537-24-5
Molecular FormulaC12H9N
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyUJOBWOGCFQCDNV-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazole D8 Internal Standard


Carbazole D8 (Carbazole-1,2,3,4,5,6,7,8-d8, CAS 38537-24-5) is a perdeuterated analog of carbazole in which all eight aromatic hydrogen atoms are replaced with deuterium, while the NH proton remains unaltered. This isotopic substitution yields a +8 Da molecular mass shift from the native carbazole (167.21 g/mol) to 175.26 g/mol . As a stable isotope-labeled internal standard, Carbazole D8 exhibits identical chemical behavior, retention time, and ionization efficiency to the non-deuterated analyte, enabling accurate compensation for matrix effects, extraction losses, and instrumental variability in quantitative mass spectrometry workflows .

ISTD type Perdeuterated carbazole internal standard for isotope dilution mass spectrometry
Mass offset +8 Da isotopic shift enables unambiguous MS differentiation from native analyte
Co-elution Identical chromatographic retention and ionization efficiency for accurate matrix-effect compensation

Carbazole D8: Why Substitution Fails


Substitution of Carbazole D8 with non-deuterated carbazole or structurally distinct internal standards introduces systematic quantification errors that compromise analytical accuracy. Non-deuterated carbazole cannot be distinguished from the target analyte by mass spectrometry, precluding its use as an internal standard in isotope dilution workflows. Alternative internal standards with different chemical structures exhibit divergent extraction recoveries, chromatographic retention behaviors, and ionization efficiencies relative to carbazole, thereby failing to adequately correct for matrix-specific suppression or enhancement effects [1]. Carbazole D8 provides the requisite structural identity and isotopic mass offset (+8 Da) necessary for precise and accurate quantification of carbazole in complex environmental, petroleum, and biological matrices .

Non-deuterated carbazole is spectrally indistinguishable from the target analyte in MS and cannot serve as an internal standard.

Alternative structural ISTDs may show divergent extraction recoveries and chromatographic retention, limiting matrix-effect correction.

Without an isotopic mass offset, matrix-specific suppression or enhancement effects may not be accurately compensated, introducing systematic quantification errors.

Carbazole D8: Performance Evidence vs. Alternatives


Deuterium-Induced Mass Shift Differentiation

Carbazole D8 exhibits a +8 Da molecular mass shift relative to non-deuterated carbazole (native carbazole: 167.21 g/mol; Carbazole D8: 175.26 g/mol) . This mass difference enables unambiguous chromatographic and mass spectrometric differentiation between the internal standard and the target analyte, a capability absent in non-deuterated carbazole, which is spectrally indistinguishable from the analyte and therefore unsuitable as an internal standard in isotope dilution MS workflows [1].

Mass shift differentiation
Head-to-head
Carbazole D8: 175.26 g/mol vs Non-deuterated: 167.21 g/mol
Foundational for isotope dilution MS; enables unambiguous analyte/ISTD separation
+8.05 Da absolute mass difference (GC-MS, LC-MS)
Analytical Chemistry Environmental Monitoring Petroleum Geochemistry

High Isotopic Enrichment for Accurate Quantification

Commercial Carbazole D8 is supplied with a minimum isotopic enrichment of 98 atom% D, as verified by independent vendor specifications from Sigma-Aldrich, TCI Chemicals, ResolveMass, and Kanto Chemical [1]. This high enrichment level minimizes isotopic cross-contamination between the internal standard channel and the analyte channel, which is essential for accurate quantification at trace levels. Lower enrichment deuterated standards (e.g., partially deuterated analogs) or 13C-labeled alternatives would introduce different cross-talk and isotopic purity considerations.

Isotopic enrichment
Class-level
≥98 atom% D
Minimizes cross-talk; supports trace quantification
Verify vendor enrichment certificate
Stable Isotope Labeling Analytical Method Validation Quality Control

Validated GC–MS/MS Surrogate Standard Method

A 2022 study in Organic Geochemistry validated a GC–MS/MS method using deuterated surrogate standards for the quantification of carbazole species in thermal condensates and crude oils [1]. The hybrid MRM-SIM method enabled quantification of up to 21 species of carbazole molecules in a single analytical run. The study explicitly notes that prior GC–MS and GC×GC methods required extensive sample cleanup and fractionation, whereas the isotope dilution approach with deuterated internal standards eliminated the need for prior sample treatment in many cases [1].

Validated GC–MS/MS method
Class-level
Hybrid MRM-SIM for petroleum carbazoles
Supports high-throughput quantification; reported to eliminate sample cleanup in many cases
Thermal condensates, crude oils; Organic Geochemistry 2022
GC–MS/MS Petroleum Analysis Method Development

Proton Background Elimination in NMR

Carbazole D8, with all eight aromatic hydrogens replaced by deuterium, minimizes proton background signals in ^1H NMR spectroscopy, enabling improved spectral resolution for complex mixture analysis . Comparative 13C NMR studies of deuterated versus undeuterated carbazoles and related heterocycles have been conducted to establish definitive spectral assignments and characterize deuterium isotope effects on carbon chemical shifts [1]. Non-deuterated carbazole introduces proton signals that obscure spectral regions of interest.

NMR proton background
Head-to-head
Carbazole D8: no aromatic ^1H signals vs Non-deuterated: 8 aromatic ^1H signals
Clean aromatic region for structural elucidation
Complete elimination of aromatic proton background
NMR Spectroscopy Structural Elucidation Isotope Effects

High Chemical Purity Specifications

Commercial Carbazole D8 is available with minimum chemical purity of ≥95% (CP) from Sigma-Aldrich and >98.0% by GC analysis from TCI Chemicals . This level of chemical purity ensures that the internal standard does not introduce interfering impurities that could compromise quantification accuracy. Lower-purity non-deuterated carbazole or alternative internal standards may contain co-eluting contaminants that affect baseline integration and peak area reproducibility.

Chemical purity
Data to verify
≥95% (CP) / >98.0% (GC)
High purity reduces risk of interfering contaminants
Confirm with supplier certificate of analysis
Chemical Purity Procurement Specification Analytical Reliability

Environmental Carbazole Tracer

Carbazole D8 is employed as a labeled tracer for monitoring carbazole contamination and degradation in soil, sediment, and water samples . A 2024 study in the Journal of Hazardous Materials investigated the spatial distribution of carbazole and polyhalogenated carbazoles in the Western Pacific Ocean, detecting carbazole in 97.87% of seawater samples with average ΣPHCZs concentrations of 0.23 ± 0.21 ng/L in upper water (<150 m) and 0.65 ± 0.56 ng/L in deep ocean (1000–4000 m), and ΣCZDs concentrations in surface sediments ranging from 0.46 to 6.48 ng/g [1]. Accurate quantification at these low environmental concentrations requires isotope dilution using deuterated internal standards.

Environmental tracer range
Reported
0.02–6.5 ng/g (sediment) / 0.02–1.2 ng/L (seawater)
Supports sub-ng quantification in complex marine matrices
J. Hazard. Mater. 2024; open ocean study
Environmental Analysis Persistent Organic Pollutants Fate and Transport

Carbazole D8: Key Applications


GC–MS/MS Analysis of Petroleum Carbazoles

Laboratories analyzing crude oils and thermal condensates for geochemical fingerprinting or reservoir characterization require accurate quantification of carbazole species. Carbazole D8 serves as a surrogate internal standard in validated GC–MS/MS hybrid MRM-SIM methods that enable quantification of up to 21 carbazole molecules in a single run, often eliminating the need for prior sample cleanup that is mandatory with conventional GC–MS or GC×GC approaches [1]. This reduces sample preparation time and consumables costs while maintaining analytical rigor.

Environmental Carbazole Monitoring by IDMS

Environmental testing laboratories quantifying carbazole and polyhalogenated carbazoles in seawater (detection frequencies: 97.87% for CZ, 57.45% for 3-CCZ) and sediments (concentration range: 0.46–6.48 ng/g) require robust internal standardization to compensate for complex marine matrix effects [1]. Carbazole D8, with its +8 Da mass offset and ≥98 atom% D enrichment [2], enables accurate isotope dilution quantification at sub-ng/g and sub-ng/L concentrations, supporting regulatory compliance and long-term environmental surveillance programs.

Clean Aromatic Baselines for NMR Studies

Researchers conducting 1H NMR structural elucidation of carbazole-containing mixtures or monitoring hydrogen-deuterium exchange kinetics benefit from Carbazole D8's elimination of aromatic proton background signals [1]. The compound's perdeuteration of all eight aromatic positions provides a clean spectral window in the aromatic region, enabling unambiguous identification of analyte signals that would otherwise be obscured by the internal standard's own resonances when non-deuterated material is used [2].

Stable Isotope Tracing in Metabolism Studies

Toxicology laboratories investigating the absorption, distribution, metabolism, and excretion of carbazole and related polycyclic aromatic compounds in biological systems can deploy Carbazole D8 as a stable isotope-labeled tracer [1]. The deuterium labeling enables differentiation between administered compound and endogenous or background carbazole, facilitating accurate fate and transformation analysis in risk assessment and exposure studies.

Application
Selection Property
Validation Focus
Petroleum carbazole profiling
Deuterated ISTD with co-eluting behavior and mass offset
Accuracy, precision, matrix effect in condensate/oil matrices
Environmental carbazole IDMS
High isotopic enrichment and matrix-effect compensation
Method LOD/LOQ, recovery in seawater and sediment
NMR aromatic baseline studies
Perdeuteration of all eight aromatic positions
Spectral resolution, absence of interfering ^1H signals
Metabolism and fate tracing
Stable isotope labeling for analyte-background differentiation
Metabolic pathway differentiation, exposure model validation

Technical Documentation Hub

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